molecular formula C13H9ClO3 B6378346 6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% CAS No. 1262003-84-8

6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95%

Cat. No. B6378346
CAS RN: 1262003-84-8
M. Wt: 248.66 g/mol
InChI Key: LKDIVLXTZIJJNA-UHFFFAOYSA-N
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Description

6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% (6-CHF-95) is a chemical compound that has been the subject of numerous scientific studies. It is used in a variety of laboratory experiments, and its mechanism of action has been studied in depth.

Scientific Research Applications

6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% has been studied for numerous scientific applications. It has been used in studies of the interaction between proteins and small molecules, as well as the structure and function of proteins. It has also been used in studies of the metabolism of drugs, as well as the effects of drugs on the human body. Additionally, 6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% has been used in studies of the structure and function of enzymes, as well as the structure and function of hormones.

Mechanism of Action

6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% acts as an inhibitor of several enzymes, including cytochrome P450 enzymes. It binds to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. Additionally, 6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% has been found to interact with other proteins and small molecules, as well as to affect the structure and function of proteins.
Biochemical and Physiological Effects
6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% has been found to inhibit the activity of several enzymes, including cytochrome P450 enzymes. This inhibition can lead to a variety of biochemical and physiological effects, including the inhibition of drug metabolism, the inhibition of hormone production, and the inhibition of protein synthesis. Additionally, 6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% has been found to affect the structure and function of proteins, as well as to interact with other proteins and small molecules.

Advantages and Limitations for Lab Experiments

6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is a highly pure compound, and its synthesis is relatively straightforward. Additionally, it is non-toxic, and its mechanism of action is well understood. However, 6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% also has several limitations. Its inhibition of enzymes can lead to a variety of biochemical and physiological effects, which can complicate laboratory experiments. Additionally, its interaction with other proteins and small molecules can lead to unpredictable results.

Future Directions

There are several potential future directions for the use of 6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95%. It could be used to study the structure and function of enzymes and hormones, as well as the interaction between proteins and small molecules. Additionally, it could be used to study the metabolism of drugs, as well as the effects of drugs on the human body. Furthermore, 6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% could be used to study the structure and function of proteins, as well as the structure and function of enzymes. Finally, 6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% could be used to study the effects of drugs on the body, as well as the effects of drugs on the metabolism of drugs.

Synthesis Methods

6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% can be synthesized in two steps. The first step involves the condensation reaction of 2-chloro-5-hydroxyphenol and formaldehyde in the presence of an acidic catalyst, such as sulfuric acid. The second step involves the purification of the product via recrystallization. The product is then isolated in 95% purity.

properties

IUPAC Name

3-(2-chloro-5-hydroxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-12-5-4-9(16)6-11(12)10-3-1-2-8(7-15)13(10)17/h1-7,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDIVLXTZIJJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=C(C=CC(=C2)O)Cl)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685208
Record name 2'-Chloro-2,5'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol

CAS RN

1262003-84-8
Record name 2'-Chloro-2,5'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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